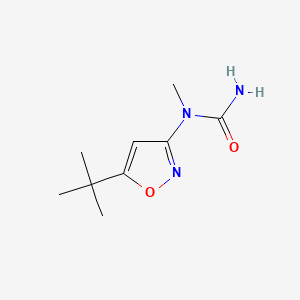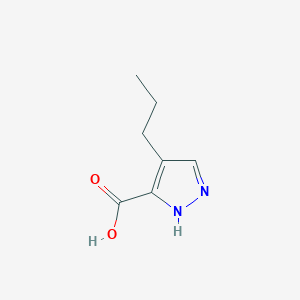
4-Propyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-1H-Pyrazole-3-Carboxylic Acid is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the 4-position and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid typically involves the cyclocondensation of hydrazine with a suitable β-dicarbonyl compound, followed by functional group modifications. One common method includes the reaction of 4-propyl-3-pyrazolone with hydrazine hydrate under acidic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the preparation of intermediates followed by cyclization and functional group transformations. The use of microwave-assisted synthesis and green chemistry approaches has been explored to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: 4-Propyl-1H-Pyrazole-3-Carboxylic Acid can undergo oxidation reactions to form corresponding pyrazole-3-carboxylates.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole-3-carboxylates.
Reduction: Pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Propyl-1H-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can enhance binding affinity through ionic interactions .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-Carboxylic Acid: Lacks the propyl group, leading to different biological activities and binding affinities.
4-Methyl-1H-Pyrazole-3-Carboxylic Acid: Substituted with a methyl group instead of a propyl group, affecting its chemical reactivity and biological properties.
4-Phenyl-1H-Pyrazole-3-Carboxylic Acid: Contains a phenyl group, which significantly alters its pharmacological profile.
Uniqueness: The presence of the propyl group at the 4-position of the pyrazole ring in 4-Propyl-1H-Pyrazole-3-Carboxylic Acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and chemical probes .
Propriétés
Numéro CAS |
92304-61-5 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-propyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-9-6(5)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
VLOIHRFPXNREDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
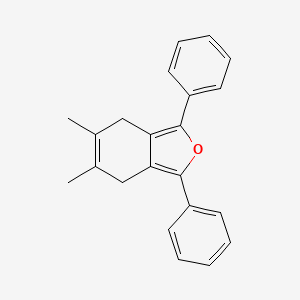
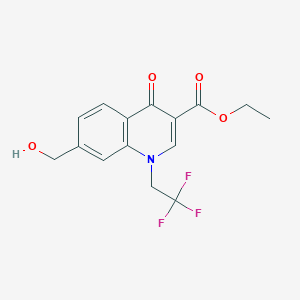
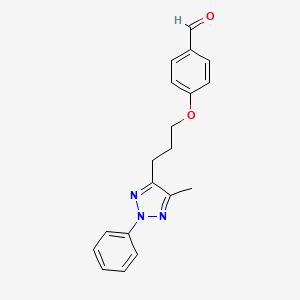
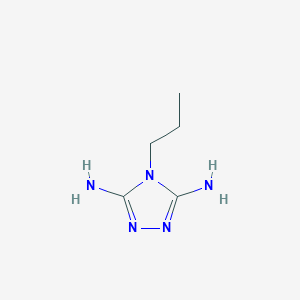
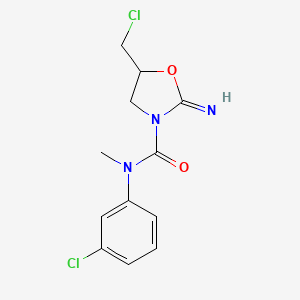
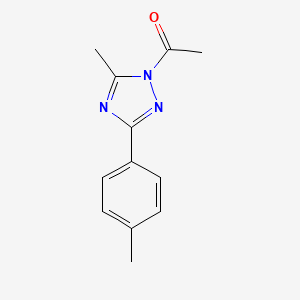
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
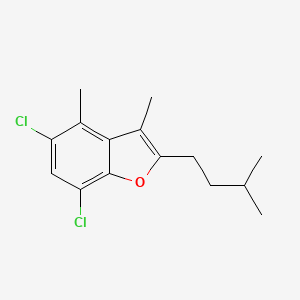
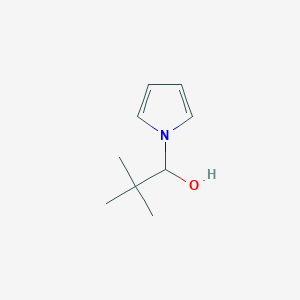
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
